molecular formula C27H30O15 B097309 Isosaponarin CAS No. 19416-87-6

Isosaponarin

Numéro de catalogue: B097309
Numéro CAS: 19416-87-6
Poids moléculaire: 594.5 g/mol
Clé InChI: SFNFQCXADNWOCI-KETMJRJWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Isosaponarin (4′-O-glucosyl-6-C-glucosyl apigenin) is a flavone glycoside first isolated from Wasabia japonica (wasabi) leaves . Structurally, it features a C-glucosyl group at position 6 and an O-glucosyl group at position 4′ of the apigenin backbone, distinguishing it from simpler flavone glycosides . Its primary sources include wasabi leaves and members of the Gentianaceae family (e.g., Gentiana triflora, G. linearis, and G. veitchiorum) .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Isosaponarin can be synthesized through the enzymatic glycosylation of apigenin. The process involves the use of a C-glucosyltransferase enzyme, which catalyzes the addition of glucose molecules to the 6-position of apigenin, followed by O-glucosylation at the 4′-position .

Industrial Production Methods: Industrial production of this compound can be achieved through cell suspension cultures of plants like Gentiana capitata. The methanolic extract from these cultures is subjected to preparative high-performance liquid chromatography (HPLC) to isolate this compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, which may alter its structure and bioactivity.

    Reduction: Reduction reactions can modify the glycosidic bonds in this compound.

    Substitution: Substitution reactions can occur at the hydroxyl groups of the glucose moieties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used.

    Substitution: Acidic or basic conditions can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield deoxy derivatives.

Comparaison Avec Des Composés Similaires

Isosaponarin belongs to the flavone C-glycoside family. Key structural analogs and their comparative features are outlined below:

Table 1: Structural and Functional Comparison of this compound and Related Flavonoids

Compound Structure Source(s) Key Bioactivities Distinguishing Features
This compound 4′-O-glucosyl-6-C-glucosyl apigenin Wasabi, Gentiana spp. Collagen synthesis↑, glutamate release inhibition, hair growth stimulation Dual glycosylation (C-6 and O-4′) enhances bioavailability and target specificity .
Isovitexin 6-C-glucosyl apigenin Citrullus colocynthis, rice Antioxidant (IC₅₀: 5.62×10⁻⁴–7.13×10⁻² mg/mL), anti-inflammatory Lacks O-glucosyl group; metabolized from this compound .
Isoorientin 6-C-glucosyl luteolin Buckwheat, Gentiana spp. Antioxidant, neuroprotective Luteolin backbone (3′,4′-dihydroxy) enhances radical scavenging.
Saponarin 7-O-glucosyl-6-C-glucosyl apigenin Gentiana macrophylla Antioxidant, anti-inflammatory Glycosylation at position 7 instead of 4′; less studied for collagen effects.
Compound 1 Xanthone derivative Gentiana capitata extract Cytotoxic in normal-serum conditions Non-flavonoid; distinct mechanism via ATP depletion and apoptosis .

Key Findings from Comparative Studies

Structural Impact on Bioactivity: The dual glycosylation in this compound enhances collagen synthesis and hair growth compared to mono-glycosylated analogs like isovitexin . Isoorientin’s luteolin backbone confers stronger antioxidant activity than apigenin-based compounds .

Metabolic and Pharmacokinetic Differences :

  • This compound’s O-glucosyl group slows metabolic degradation, though intestinal conversion to isovitexin still limits oral absorption .
  • In contrast, xanthone derivatives (e.g., Compound 1) exhibit cytotoxicity unrelated to glycosylation patterns .

Synergistic Effects in Extracts :

  • Gentiana capitata extracts show enhanced PC-12 cell viability under low-serum conditions, unrelated to this compound or Compound 1 alone, suggesting synergies with uncharacterized constituents .

Species-Specific Biosynthesis :

  • This compound biosynthesis in wasabi involves a unique C-glucosyltransferase (UGT84A57), absent in species producing isovitexin or isoorientin .

Activité Biologique

Isosaponarin is a flavone glycoside predominantly found in wasabi leaves (Wasabia japonica). This compound has garnered attention due to its potential biological activities, particularly in the context of neuroprotection and metabolic effects. This article synthesizes recent findings on the biological activity of this compound, focusing on its mechanisms of action, effects on neurotransmitter release, and metabolic pathways.

Chemical Structure and Properties

This compound consists of two glucose molecules attached to apigenin through O-glycosidic and C-glycosidic bonds. Its unique structure contributes to its biological activity, influencing its interaction with various cellular pathways.

1. Inhibition of Glutamate Release

Recent studies have demonstrated that this compound significantly inhibits vesicular glutamate release from synaptosomes. The mechanism involves the suppression of calcium-dependent protein kinase C (PKC) signaling pathways:

  • Glutamate Release Reduction : this compound preincubation (30 μM) before the application of 4-aminopyridine (4-AP) led to a marked decrease in glutamate release from synaptosomes, reducing levels from 7.7 nmol/mg/5 min to 4.0 nmol/mg/5 min. This inhibition was concentration-dependent, with higher concentrations resulting in more significant reductions in glutamate release .
  • Impact on Synaptic Vesicles : Transmission electron microscopy revealed that this compound treatment preserved the number of synaptic vesicles in 4-AP treated synaptosomes, suggesting a protective effect against synaptic depletion induced by excitotoxic conditions .

2. Modulation of Protein Phosphorylation

This compound has been shown to alter phosphorylation levels of key proteins involved in neurotransmitter release:

  • PKC and SNAP-25 : The compound significantly reduced the phosphorylation of PKC and SNAP-25, which are critical for vesicle fusion and neurotransmitter release. This reduction was confirmed through Western blotting techniques .

Metabolism and Bioavailability

Research indicates that this compound has low bioavailability due to poor absorption in the intestine:

  • Intestinal Metabolism : In vitro studies using Caco-2 cells demonstrated that this compound undergoes hydrolysis primarily in the small intestine, converting into isovitexin, a more bioavailable form. However, both this compound and isovitexin exhibited limited absorption into systemic circulation .
  • Animal Studies : In vivo studies involving oral administration of this compound to mice showed that neither this compound nor its metabolites were detected in plasma, indicating minimal systemic bioavailability .

Table 1: Summary of Key Experimental Findings on this compound

Study FocusFindingsReference
Glutamate ReleaseThis compound reduced glutamate release from 7.7 nmol/mg/5 min to 4.0 nmol/mg/5 min
Protein PhosphorylationDecreased phosphorylation of PKC and SNAP-25 after treatment with this compound
Synaptic Vesicle PreservationMaintained synaptic vesicle numbers under excitotoxic conditions
MetabolismLow absorption; primarily converted to isovitexin in the intestine

Q & A

Basic Research Questions

Q. What experimental approaches are used to elucidate the biosynthetic pathway of isosaponarin in plant systems?

  • Methodological Answer : To study this compound biosynthesis, researchers often combine gene cloning, heterologous expression (e.g., in E. coli), and enzyme activity assays. For example, the identification of WjGT1 in wasabi involved phylogenetic analysis to trace its evolutionary divergence from O-glucosyltransferases, followed by recombinant protein expression to confirm C-glucosylation activity toward apigenin . Key steps include:

  • Transcript profiling : Correlate gene expression (via qPCR) with metabolite accumulation in plant tissues.
  • Substrate specificity assays : Test recombinant enzymes against flavonoid precursors (e.g., apigenin, luteolin) using HPLC or LC-MS to detect glucosylated products .

Q. How is this compound structurally characterized and distinguished from its isomers?

  • Methodological Answer : Structural elucidation relies on spectroscopic techniques:

  • NMR : Compare 1^1H and 13^13C NMR data with literature to identify glycosylation patterns (e.g., C-6 vs. O-linked glucosides).
  • Mass spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular formula and fragmentation patterns.
  • Chromatographic separation : Employ reverse-phase HPLC with authentic standards to resolve isomers .

Q. What in vitro models are suitable for assessing this compound’s bioactivity in collagen synthesis?

  • Methodological Answer : Human dermal fibroblast cultures are standard for studying collagen modulation. Methodological considerations include:

  • Dose-response assays : Test this compound at physiological concentrations (e.g., 1–50 μM) and measure collagen I/III levels via ELISA or Western blot.
  • Mechanistic validation : Use siRNA knockdown of TGF-βR-II or P4H to confirm pathway specificity .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s concentration-dependent effects in neuronal models?

  • Methodological Answer : The biphasic effects observed in rat synaptosome studies (e.g., DiSC3(5) fluorescence at 15 μM vs. 30 μM) may arise from off-target interactions at higher doses. To address this:

  • Time-course experiments : Track fluorescence dynamics over extended periods (e.g., 0–480 sec) to identify transient vs. sustained effects.
  • Inhibitor co-treatment : Use glutamate receptor antagonists (e.g., MK-801) to isolate this compound-specific pathways .

Q. What strategies validate the specificity of C-glucosyltransferases (e.g., WjGT1) in this compound biosynthesis?

  • Methodological Answer : Enzyme specificity is confirmed through:

  • Kinetic assays : Compare KmK_m and VmaxV_{max} values for apigenin vs. structurally similar substrates (e.g., luteolin, chrysin).
  • Mutagenesis studies : Target conserved residues in UGT84A57 to identify catalytic determinants of C-glucosylation .

Q. How do in vitro findings on this compound’s TGF-β pathway activation translate to in vivo models?

  • Methodological Answer : Discrepancies may arise due to bioavailability or tissue-specific metabolism. To bridge this gap:

  • Pharmacokinetic profiling : Measure plasma/tissue concentrations in rodent models after oral/intravenous administration.
  • Transgenic models : Use TGF-βR-II knockout mice to isolate this compound’s effects on collagen synthesis .

Q. Methodological Best Practices

Q. What controls are essential for ensuring reproducibility in collagen synthesis assays with this compound?

  • Guidance :

  • Negative controls : Include solvent-only (e.g., DMSO) and TGF-β pathway inhibitors (e.g., SB431542).
  • Positive controls : Use recombinant TGF-β1 or ascorbic acid (known collagen enhancers).
  • Batch validation : Standardize fibroblast cell lines (e.g., primary vs. immortalized) and passage numbers .

Q. How should researchers design studies to explore this compound’s mechanisms beyond TGF-β signaling?

  • Guidance :

  • Multi-omics integration : Perform RNA-seq or phosphoproteomics to identify novel targets.
  • Cross-species comparisons : Test this compound in plant vs. mammalian systems to differentiate conserved pathways .

Q. Data Interpretation and Reporting

Q. What statistical frameworks address variability in this compound’s bioactivity across experimental replicates?

  • Guidance :

  • Mixed-effects models : Account for batch-to-batch variation in cell culture or plant extracts.
  • Meta-analysis : Pool data from independent studies to identify dose-response trends .

Q. How should conflicting data on this compound’s enzyme inhibition vs. activation be reported?

  • Guidance :
  • Transparent reporting : Disclose assay conditions (e.g., pH, cofactors) that may alter enzyme kinetics.
  • Dose-range justification : Predefine physiologically relevant concentrations to avoid artifactual inhibition .

Propriétés

IUPAC Name

5,7-dihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-[4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O15/c28-7-15-19(32)22(35)24(37)26(41-15)18-12(31)6-14-17(21(18)34)11(30)5-13(40-14)9-1-3-10(4-2-9)39-27-25(38)23(36)20(33)16(8-29)42-27/h1-6,15-16,19-20,22-29,31-38H,7-8H2/t15-,16-,19-,20-,22+,23+,24-,25-,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNFQCXADNWOCI-KETMJRJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50941131
Record name 1,5-Anhydro-1-{2-[4-(hexopyranosyloxy)phenyl]-5,7-dihydroxy-4-oxo-4H-1-benzopyran-6-yl}hexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50941131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19416-87-6
Record name Isosaponarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019416876
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Anhydro-1-{2-[4-(hexopyranosyloxy)phenyl]-5,7-dihydroxy-4-oxo-4H-1-benzopyran-6-yl}hexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50941131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-dihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-[4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.